molecular formula C16H19Cl2N3O2 B1452457 2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline CAS No. 1320288-30-9

2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline

Cat. No. B1452457
CAS RN: 1320288-30-9
M. Wt: 356.2 g/mol
InChI Key: HWTKBTXVRGWUAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline is a chemical compound . It is often referred to as a building block . The molecular formula of this compound is C16H19Cl2N3O2 .

Scientific Research Applications

Cancer Therapeutics

The quinazoline derivative under discussion has been identified as a potential agent in cancer treatment. Its structure is conducive to interfering with cellular signaling pathways that are often dysregulated in cancer cells. For instance, quinazoline derivatives have been synthesized as potential drugs with anticancer potency against bladder cancers . The presence of the dichloro-methoxyphenylamino group is significant, as similar structures have been used in treating pancreatic and prostate cancer .

Drug Design and Discovery

The pyrrolidine ring, a component of the compound, is a versatile scaffold for novel biologically active compounds. It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases due to its ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of the molecule . This makes the compound an important subject for drug design and discovery research.

Selective Androgen Receptor Modulators (SARMs)

Compounds containing the pyrrolidine ring have been synthesized as SARMs. These are optimized to selectively target androgen receptors for therapeutic purposes, such as treating osteoporosis or muscle wasting diseases. The structural features of the compound, including the pyrrolidin-1-yl group, play a crucial role in its activity as a SARM .

Pharmacokinetic Profile Modification

The compound’s structure allows for modifications that can alter its pharmacokinetic profile. This is crucial for developing drugs with better absorption, distribution, metabolism, and excretion (ADME) properties. Researchers have synthesized derivatives to optimize these characteristics for improved therapeutic outcomes .

Antimicrobial and Antifungal Applications

Quinazoline derivatives have been explored for their antimicrobial and antifungal properties. The structural complexity and the presence of multiple functional groups provide a basis for the compound to act against various microbial and fungal strains, making it a candidate for further research in this area .

Neuroprotective Agents

The compound’s ability to modulate biological activity makes it a candidate for neuroprotective agents. Research into similar quinazoline derivatives has shown potential in protecting neuronal cells from damage, which is pivotal in treating neurodegenerative diseases .

Safety and Hazards

Specific hazards arising from the chemical are not available . It’s important to note that this compound is intended for research and development use only and is not for medicinal or household use .

Mechanism of Action

    Target of Action

    The compound is a quinazoline derivative . Quinazoline derivatives are known to interact with a variety of biological targets, including various enzymes and receptors. The specific targets would depend on the exact structure and functional groups of the compound.

    Mode of Action

    Quinazoline derivatives often act by binding to their target proteins and modulating their activity . The exact mode of action would depend on the specific target and the interactions between the compound and the target’s active site.

    Biochemical Pathways

    Quinazoline derivatives can affect various biochemical pathways depending on their specific targets . For example, some quinazoline derivatives are known to inhibit tyrosine kinases, which are involved in many cellular processes including cell growth and division.

    Pharmacokinetics

    The absorption, distribution, metabolism, and excretion (ADME) properties of quinazoline derivatives can vary widely depending on their specific structures . Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its pharmacokinetics.

    Result of Action

    The molecular and cellular effects of quinazoline derivatives can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and division . The specific effects would depend on the compound’s targets and mode of action.

    Action Environment

    The action, efficacy, and stability of quinazoline derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s structure, its interactions with its targets, and its ADME properties.

properties

IUPAC Name

2,4-dichloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N3O2/c1-22-13-9-11-12(19-16(18)20-15(11)17)10-14(13)23-8-4-7-21-5-2-3-6-21/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTKBTXVRGWUAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OCCCN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline
Reactant of Route 3
2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline
Reactant of Route 4
2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline
Reactant of Route 6
Reactant of Route 6
2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.